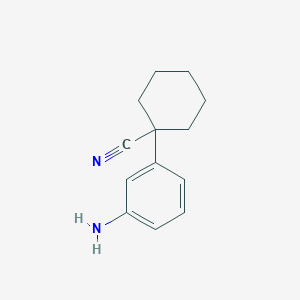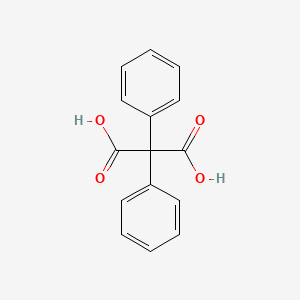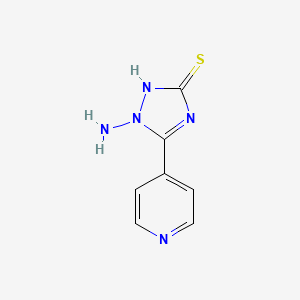
1-Amino-5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains both a triazole ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and thiol groups in its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.
Substitution: Halogenating agents or alkylating agents can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. Its ability to form stable complexes with metals makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. Its unique structure allows for interactions with biological targets that can inhibit the growth of pathogens or cancer cells.
Industry: In the industrial sector, 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or metal ions. The amino and thiol groups can form hydrogen bonds or coordinate with metal centers, leading to inhibition of enzyme activity or stabilization of metal complexes. These interactions can disrupt biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Comparison: 1-Amino-5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol is unique due to the presence of both a pyridine ring and a triazole ring in its structure. This dual-ring system provides a distinct set of chemical properties and reactivity compared to similar compounds that may only contain one type of heterocycle. Additionally, the presence of both amino and thiol groups allows for a wider range of chemical modifications and potential biological activities.
Propiedades
Número CAS |
4923-02-8 |
|---|---|
Fórmula molecular |
C7H7N5S |
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
2-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-7(13)11-12)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) |
Clave InChI |
CLLIRGCEQYSYFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=S)NN2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


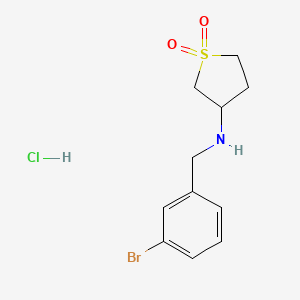
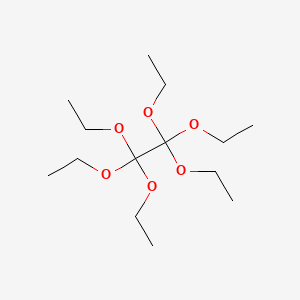
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)


![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
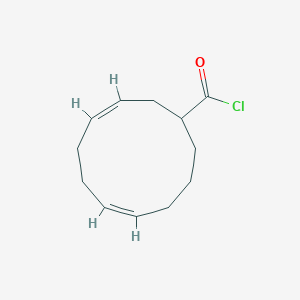
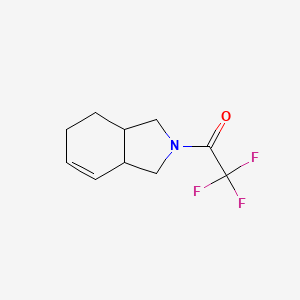

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
